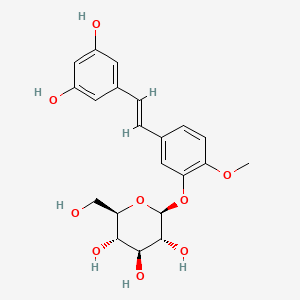

Rhapontigenin 3'-O-glucósido

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Rhapontigenin 3’-O-glucoside has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

Rhapontigenin 3’-O-glucoside is a derivative of Rhapontigenin . The primary target of Rhapontigenin 3’-O-glucoside is the human cytochrome P450 1A1 . This enzyme is implicated in the biotransformation of a number of carcinogenic and immunotoxic compounds .

Mode of Action

Rhapontigenin 3’-O-glucoside, through its active form Rhapontigenin, exhibits a potent and selective inhibition of human P450 1A1 . It shows 400-fold selectivity for P450 1A1 over P450 1A2 and 23-fold selectivity for P450 1A1 over P450 1B1 .

Biochemical Pathways

The biochemical pathways affected by Rhapontigenin 3’-O-glucoside are those involving the human cytochrome P450 1A1 . By inhibiting this enzyme, Rhapontigenin 3’-O-glucoside can potentially prevent the biotransformation of carcinogenic and immunotoxic compounds .

Pharmacokinetics

The pharmacokinetics of Rhapontigenin 3’-O-glucoside have been examined using various techniques . It has been found that Rhapontigenin, the active form of Rhapontigenin 3’-O-glucoside, shows rapid glucuronidation and poor bioavailability .

Result of Action

The molecular and cellular effects of Rhapontigenin 3’-O-glucoside’s action are primarily related to its inhibition of the human cytochrome P450 1A1 . This inhibition can potentially prevent the biotransformation of a number of carcinogenic and immunotoxic compounds .

Análisis Bioquímico

Biochemical Properties

Rhapontigenin 3’-O-glucoside has been shown to function as a P450 1A1 inhibitor . It has been suggested that Rhapontigenin, the aglycone form of Rhaponticin, is the biologically active form . Rhapontigenin has been shown to inhibit the human cytochrome P450 1A1 , an enzyme implicated in the biotransformation of a number of carcinogenic and immunotoxic compounds .

Cellular Effects

Rhapontigenin, the aglycone form of Rhaponticin, has been shown to have various biological activities including anticancer activities . It has also been shown to have anti-inflammatory properties .

Molecular Mechanism

Rhapontigenin, the aglycone form of Rhaponticin, has been shown to inhibit the human cytochrome P450 1A1 . This enzyme is implicated in the biotransformation of a number of carcinogenic and immunotoxic compounds .

Temporal Effects in Laboratory Settings

While there is limited information available on the temporal effects of Rhapontigenin 3’-O-glucoside in laboratory settings, it has been shown that Rhapontigenin, the aglycone form of Rhaponticin, shows a rapid glucuronidation and a poor bioavailability when injected in rats .

Dosage Effects in Animal Models

Rhapontigenin, the aglycone form of Rhaponticin, has been shown to have a significant dose-dependent decrease in the serum lipid level in rats fed a high-cholesterol diet .

Metabolic Pathways

Rhapontigenin, the aglycone form of Rhaponticin, has been shown to inhibit the human cytochrome P450 1A1 , an enzyme implicated in the biotransformation of a number of carcinogenic and immunotoxic compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Rhapontigenin 3’-O-glucoside can be isolated from natural sources such as the seeds of fenugreek (Trigonella foenum-graecum L.) using high-speed countercurrent chromatography (HSCCC) . The separation is achieved using a solvent system of n-hexane–ethyl acetate–methanol–water (1:4:2:6, v/v/v/v) with an optimized flow rate of 2.2 mL/min and a revolution speed of 850 rpm . The chemical structures are identified using UV spectroscopy, 1H-NMR, and 13C-NMR .

Industrial Production Methods: Industrial production of rhapontigenin 3’-O-glucoside involves the extraction from plant materials, particularly rhubarb species. An optimized extraction process using 57% ethanol at 65°C for 24 hours has been developed, yielding a high content of rhaponticin from the roots of Rheum undulatum .

Análisis De Reacciones Químicas

Types of Reactions: Rhapontigenin 3’-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize rhapontigenin 3’-O-glucoside.

Reduction: Reducing agents like sodium borohydride can be employed for the reduction of this compound.

Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of rhapontigenin 3’-O-glucoside, depending on the specific reaction conditions and reagents used .

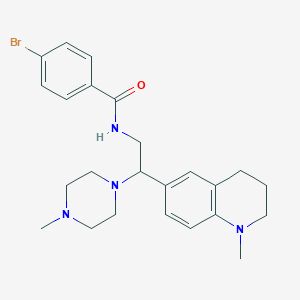

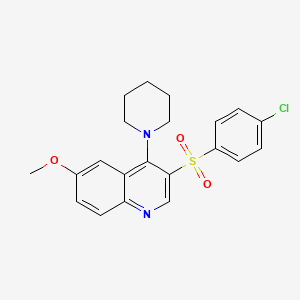

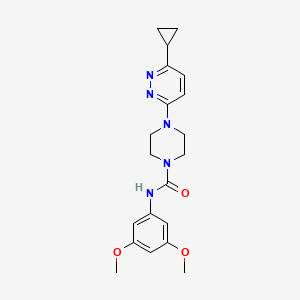

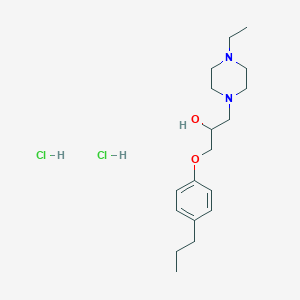

Comparación Con Compuestos Similares

Rhapontigenin: The aglycone form of rhaponticin, known for its biological activities.

Isorhapontigenin: A structural isomer of rhapontigenin with similar biological properties.

Piceatannol: A stilbene compound with antioxidant and anticancer activities.

Uniqueness: Rhapontigenin 3’-O-glucoside is unique due to its glucoside moiety, which enhances its solubility and bioavailability compared to its aglycone form . This structural feature also contributes to its diverse biological activities and potential therapeutic applications .

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O9/c1-28-15-5-4-11(2-3-12-6-13(23)9-14(24)7-12)8-16(15)29-21-20(27)19(26)18(25)17(10-22)30-21/h2-9,17-27H,10H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZBFHDKUAVGLR-DXKBKAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2541859.png)

![5-[Methyl(propan-2-yl)amino]pentanoic acid;hydrochloride](/img/structure/B2541865.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2541868.png)

![2-(morpholin-4-yl)-1,3-benzothiazol-6-yl 4-[benzyl(methyl)sulfamoyl]benzoate](/img/structure/B2541871.png)

![2-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B2541878.png)